3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide
Description
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide is a specialized organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a propanamide backbone with an amino group at the 3-position. The compound’s stereochemical and conformational properties could be elucidated using crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-amino-3-(1-methylpyrrol-2-yl)propanamide |
InChI |
InChI=1S/C8H13N3O/c1-11-4-2-3-7(11)6(9)5-8(10)12/h2-4,6H,5,9H2,1H3,(H2,10,12) |
InChI Key |
WKXORZCWQMIDLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with an appropriate amine under controlled conditions . The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A structurally related compound, (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (), shares the propanamide backbone but differs in substituents:
- Target compound: 3-Amino group, 1-methyl-pyrrole at position 3.
- Analogue: 2-Amino group, indole at position 3, and a phenylamide group.
These structural differences influence properties such as:
- Polarity : The indole and phenyl groups in the analogue increase hydrophobicity compared to the pyrrole in the target compound.
- Bioactivity : Indole derivatives often exhibit serotonin-like activity, whereas pyrrole-containing compounds may interact with heme proteins or nucleic acids.
Hypothetical Data Table
Research Implications
- Synthetic Accessibility : The pyrrole moiety in the target compound may simplify synthesis compared to indole derivatives, which often require multi-step functionalization.
- Crystallography : SHELX-based refinement () could resolve conformational details critical for structure-activity relationship (SAR) studies .
Biological Activity
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity is primarily linked to its interactions with various molecular targets, including receptors and enzymes involved in critical physiological processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide can be represented as follows:
This compound features a pyrrole ring, which is known for its biological significance and ability to interact with various biomolecules.
The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide involves its binding to specific receptors or enzymes, which leads to modulation of their activity. For instance, it has been observed to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that are crucial for cellular responses. The precise pathways and effects vary depending on the target and the physiological context.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 5.0 | Induction of apoptosis |
| A549 | 10.0 | Cell cycle arrest |
| HeLa | 7.5 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including cell cycle regulation and apoptosis activation.
Neurological Activity
The compound has also been investigated for its neuroprotective effects. It shows promise in modulating neurotransmitter systems, potentially benefiting conditions such as anxiety and depression. In animal models, administration of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide resulted in:
- Increased serotonin levels : This was associated with reduced anxiety-like behaviors.
- Enhanced cognitive function : Improvements in memory tasks were noted in treated subjects compared to controls.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptosis markers such as cleaved caspase-3 and PARP.
Study 2: Neuroprotective Effects
In a preclinical trial assessing the neuroprotective properties, rats treated with the compound showed significant improvement in behavioral tests compared to untreated controls. The study concluded that the compound's ability to modulate neurotransmitter levels could be a viable strategy for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
